![molecular formula C13H18N2O2 B2985010 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide CAS No. 1088200-43-4](/img/structure/B2985010.png)

2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

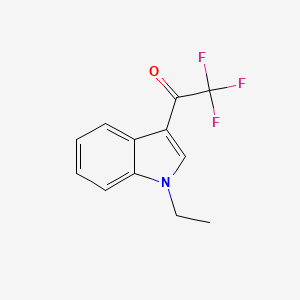

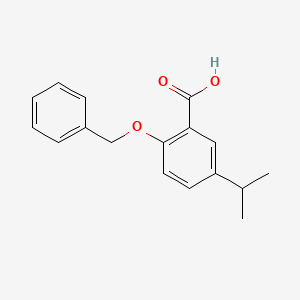

2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide is an organic compound with the molecular formula C13H18N2O2 It is characterized by the presence of a pyrrolidine ring attached to a methoxyphenyl group and an acetamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine under specific conditions. The process can be summarized as follows:

Starting Materials: 4-methoxyphenylacetic acid and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Procedure: The 4-methoxyphenylacetic acid is first activated using DCC, followed by the addition of pyrrolidine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.

化学反応の分析

Types of Reactions

2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-[2-(4-Hydroxyphenyl)-1-pyrrolidinyl]acetamide.

Reduction: The amide group can be reduced to an amine, resulting in the formation of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]ethylamine.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 2-[2-(4-Hydroxyphenyl)-1-pyrrolidinyl]acetamide.

Reduction: 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]ethylamine.

Substitution: Various halogenated or alkylated derivatives of the original compound.

科学的研究の応用

2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. By binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism, it can exert various pharmacological effects.

類似化合物との比較

Similar Compounds

2-[2-(4-Hydroxyphenyl)-1-pyrrolidinyl]acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]ethylamine: Similar structure but with an amine group instead of an amide group.

4-Methoxyphenylacetic acid: The precursor compound used in the synthesis of 2-[2-(4-Methoxyphenyl)-1-pyrrolidinyl]acetamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and pyrrolidine ring contribute to its pharmacological activity, making it a valuable compound for research and potential therapeutic applications.

特性

IUPAC Name |

2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)12-3-2-8-15(12)9-13(14)16/h4-7,12H,2-3,8-9H2,1H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHVNVBOXXYDMFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isopentyl-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2984929.png)

![2-(8-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2984935.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2984939.png)

![5-chloro-N-[(2E)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2984942.png)

![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-fluorobenzamide](/img/structure/B2984945.png)

![5-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2984947.png)